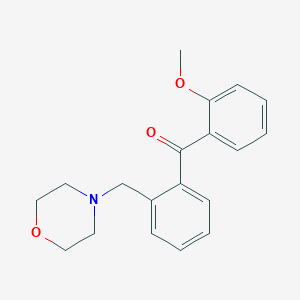

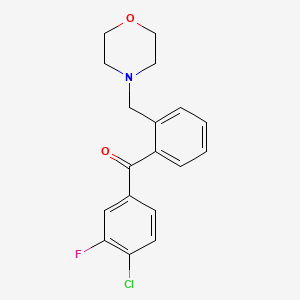

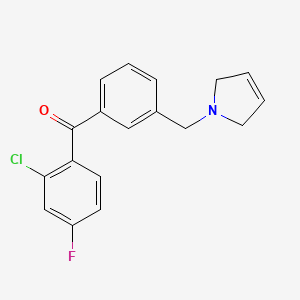

![molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4](/img/structure/B1327304.png)

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was described using a specific butyric acid as the starting material . These methods suggest that the synthesis of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate could potentially involve a Knoevenagel condensation or a similar annulation reaction.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as single crystal X-ray diffraction, as seen in the analysis of polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability of the crystal structure. These techniques could be applied to determine the molecular structure of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Chemical Reactions Analysis

The papers describe various chemical reactions that compounds similar to Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might undergo. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . Additionally, the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with other reagents led to the formation of pyridine derivatives . These reactions indicate that Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might also be amenable to nucleophilic attacks or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the ability to participate in supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, can affect the solubility, melting point, and crystal packing of the compound . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of the compound. These considerations would be relevant for determining the properties of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Applications De Recherche Scientifique

Synthesis and Compound Development

Synthesis Techniques : Research into the synthesis of similar compounds, such as ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate, offers insights into novel synthetic methods for structurally related compounds, potentially including Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Wangze Song, 2001).

Intermediate Compound Synthesis : The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, a key intermediate in the production of angiotension converting enzyme inhibitors, highlights the importance of related butyrate esters in pharmaceutical production (Li Li, 2003).

Enzymatic Activity Enhancement : Studies on compounds such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate demonstrate potential applications in enhancing enzymatic activities, which could be relevant for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Mohamed Abd, Gawaad Awas, 2008).

Pharmaceutical and Chemical Applications

Chemosensor Development : Research on compounds like Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, a colorimetric chemosensor, points to potential applications of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in sensory technologies (T. Aysha et al., 2021).

Anticancer Research : The synthesis and evaluation of similar compounds for anticancer activities, such as ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, suggest a potential research direction for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cancer treatment (Raquib Alam et al., 2016).

Blood Platelet Aggregation Inhibition : Alkyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrates and related compounds have been studied for their inhibitory activity against blood platelet aggregation, indicating a potential pharmacological application for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cardiovascular health (T. Nishi et al., 1983).

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDMKNZAFAVZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643680 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate | |

CAS RN |

898775-27-4 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

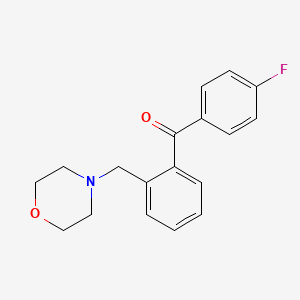

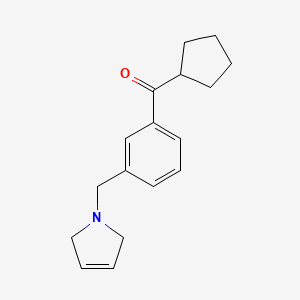

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)